

A Comparative Spectroscopic Analysis of Synthesized Thiophene-Thiazole Heterocycles

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Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)thiophene

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In the landscape of medicinal chemistry, thiophene-thiazole based heterocycles are of significant interest due to their diverse pharmacological potential. The precise characterization of these novel compounds is paramount, relying heavily on a suite of spectroscopic techniques to elucidate their molecular structures. This guide provides a comparative overview of spectroscopic data for a series of synthesized thiophene-thiazole derivatives, supported by detailed experimental protocols and a logical workflow for their analysis.

Spectroscopic Data Comparison

The structural elucidation of synthesized thiophene-thiazole heterocycles is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are compiled from recent studies on novel thiophene-thiazole derivatives, offering a comparative reference for researchers in the field.

Table 1: ^1H NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives

Compound	Solvent	Thiazole-H (δ , ppm)	Thiophene-H (δ , ppm)	Aromatic-H (δ , ppm)	Other Key Signals (δ , ppm)
11a[1]	DMSO-d ₆	7.02 (s, 1H)	-	7.08–7.83 (m, 8H)	2.37 (s, 3H, CH ₃), 4.77 (s, 2H, NH ₂)
11d[1]	DMSO-d ₆	7.05 (s, 1H)	-	7.11–7.84 (m, 7H)	2.43 (s, 3H, CH ₃), 4.84 (s, 2H, NH ₂)
DTS(Th ₂ FBT Th) ₂ [2]	CDCl ₃	-	7.16 (s, 2H), 7.26 (s, 2H), 7.98 (d, 2H), 8.25 (d, 2H)	-	0.81–1.06 (m, 28H), 1.21– 1.48 (m, 42H), 1.71– 1.80 (m, 8H), 2.84–2.92 (m, 8H), 7.71 (d, 2H)
IMA-R3[3]	CDCl ₃	-	-	7.789 (m, 1H), 7.74– 7.44 (m)	8.032 (d, 1H), 7.921 (d, 1H), 2.73 (s)
IMA-R4[3]	CDCl ₃	-	-	7.785 (d, 2H), 7.529 (m, 9H), 7.31 (m)	8.03 (d, 1H), 7.92 (d, 1H), - 7.785 (d, 2H), 7.529 (m, 9H), 7.31 (m)

Table 2: ¹³C NMR Spectroscopic Data for Selected Thiophene-Thiazole Derivatives

Compound	Solvent	Thiazole Carbons (δ , ppm)	Thiophene Carbons (δ , ppm)	Aromatic Carbons (δ , ppm)	Other Key Signals (δ , ppm)
11a[1]	DMSO-d ₆	151.87, 164.87	-	124.13, 125.31, 126.21, 127.94, 128.53, 135.17, 139.11, 144.54, 159.72	15.12 (CH ₃)
11d[1]	DMSO-d ₆	151.87, 162.87	-	123.13, 124.31, 125.21, 126.94, 127.53, 142.17, 145.11, 149.54, 155.72	14.59 (CH ₃)
10[2]	CDCl ₃	160.4	124.8, 126.2, 126.5, 130.0, 130.3, 130.5, 131.6, 140.3, 141.2, 142.2	-	14.0, 14.1, 22.6, 29.2, 29.3, 29.9, 30.0, 30.7, 31.6
IMA-R3[3]	CDCl ₃	-	-	133.68, 133, 132.44, 131.67, 130.92, 130.94, 129.41, 128.82, 127.34, 125.89	-

IMA-R4[3]	CDCl ₃	-	-	167.80, 139.08, 138.18, 134.51, 133.87, 133.68, 133.01, 132.74, 132.44, 131.76, 131.67, 130.96, 130.92, 130.13, 129.41, 128.82, 128.42, 128.14, 127.34, 125.88, 122.74, 122.39, 116.71
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Table 3: IR and Mass Spectrometry Data for Selected Thiophene-Thiazole Derivatives

Compound	IR (KBr, cm^{-1}) Key Absorptions	MS (m/z) $[\text{M}]^+$
11a[1]	3424, 3220 (NH ₂), 1599 (C=N)	314
11d[1]	3424, 3226 (NH ₂), 1600 (C=N)	359
DTS(Th ₂ FBTTh) ₂ [2]	Not specified	1551.4923 $[\text{M}+\text{H}]^+$ (HRMS)
IMA-R3[3]	2923, 2956, 2855 (Ar-CH), 1731 (C=N), 1461, 1374, 1239 (C-N), 1045 (C-C), 743 (C-S)	Not specified
IMA-R4[3]	2958, 2924, 2859 (Ar-CH), 1748 (C=N), 1236, 1459 (C-N), 1048 (C-C), 724 (C-S), 415 (C- Br)	Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques used in the characterization of thiophene-thiazole heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
- Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.[3]
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, integration values, and coupling constants to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

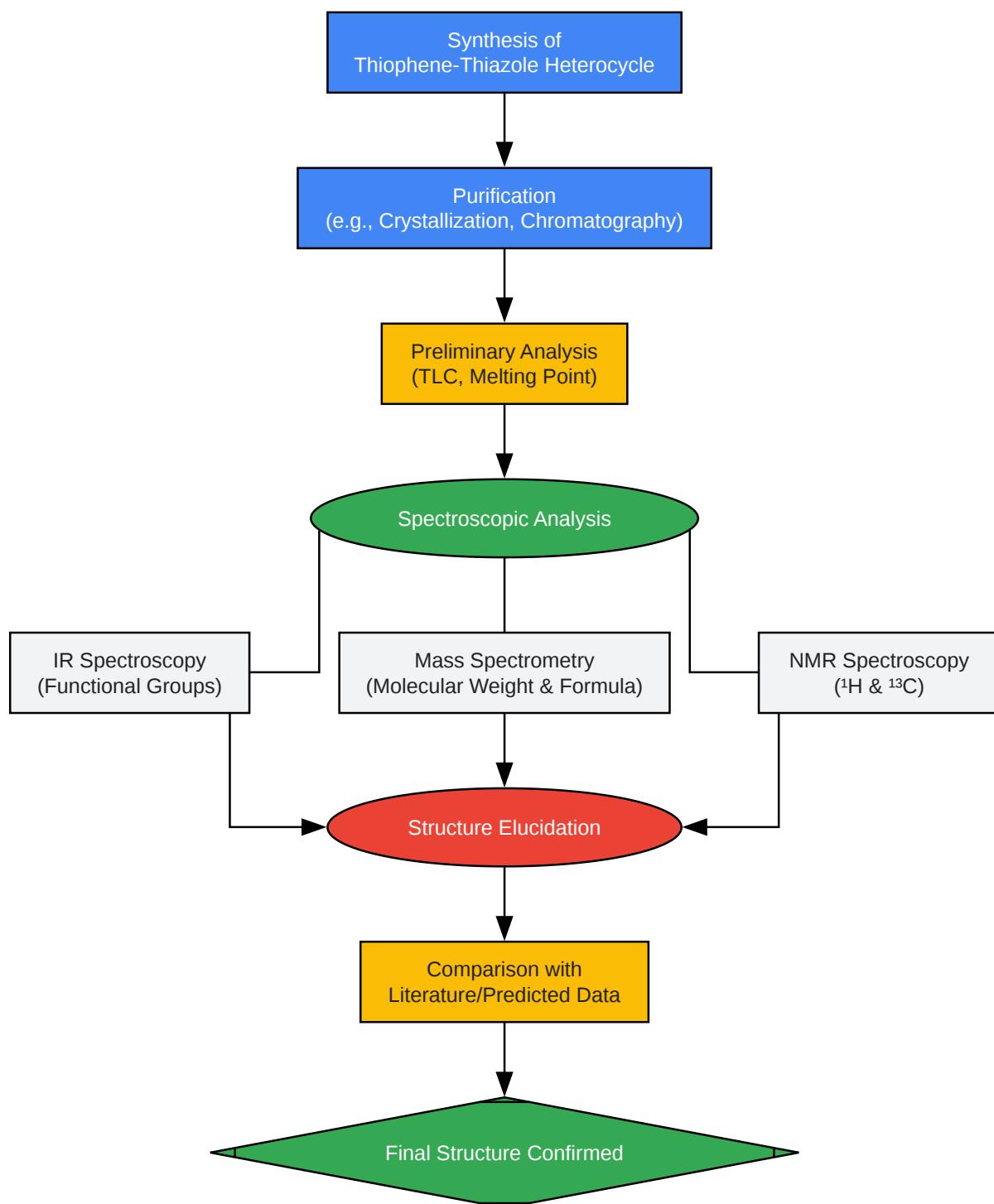
- Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
- Instrumentation: Record the IR spectrum using an FT-IR spectrometer.[1][3]
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=N, C-S, N-H).[3]

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.[1]
- Data Acquisition: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[2]
- Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of newly synthesized thiophene-thiazole heterocycles, from initial synthesis to final structure elucidation.



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Caption: Workflow for the synthesis and spectroscopic characterization of thiophene-thiazole heterocycles.

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